molecular formula C8H8BrN3O B2861830 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol CAS No. 909768-32-7

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Cat. No.: B2861830
CAS No.: 909768-32-7
M. Wt: 242.076
InChI Key: FZDJGAPRDIWTCF-UHFFFAOYSA-N
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Description

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a compound that belongs to the class of imidazopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol typically involves the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor.

    Hydroxylation: The ethan-1-ol group is introduced through a hydroxylation reaction, often using a suitable alcohol precursor under acidic or basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent, due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar compounds to 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol include:

    6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a methyl group instead of an ethan-1-ol group, which may affect its solubility and reactivity.

    6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: The presence of a phenyl group can enhance the compound’s aromaticity and potential for π-π interactions.

    6-Bromo-2-chloro-1H-imidazo[4,5-b]pyridine: The chloro group can influence the compound’s electronic properties and reactivity in substitution reactions.

The uniqueness of this compound lies in its combination of the bromine atom and ethan-1-ol group, which can provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDJGAPRDIWTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909768-32-7
Record name 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
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